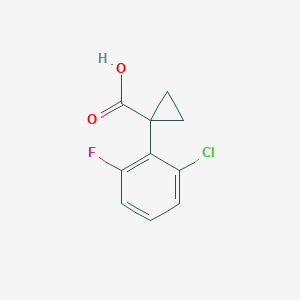
4-chloro-5-fluoroquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluoroquinoline-8-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with 5-fluoroisatin in the presence of a base such as potassium hydroxide, followed by cyclization and oxidation steps . Another approach involves the use of 4-chloro-5-fluoroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products:
Substituted Quinoline Derivatives: Products with different substituents replacing chlorine or fluorine atoms.
Oxidized or Reduced Quinoline Derivatives: Various oxidation states of the quinoline ring.
Biaryl Compounds: Products formed from coupling reactions.
Applications De Recherche Scientifique
4-Chloro-5-fluoroquinoline-8-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antibacterial agents, particularly fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and liquid crystals.
Agriculture: Derivatives of this compound are investigated for their potential use as agrochemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-5-fluoroquinoline-8-carboxylic acid, particularly in its role as an antibacterial agent, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The presence of chlorine and fluorine atoms enhances the compound’s ability to penetrate bacterial cell membranes and bind to the target enzymes .
Comparaison Avec Des Composés Similaires
4-Chloroquinoline-8-carboxylic Acid: Lacks the fluorine atom, which may result in different biological activity and potency.
5-Fluoroquinoline-8-carboxylic Acid: Lacks the chlorine atom, which may affect its chemical reactivity and biological properties.
4,7-Dichloroquinoline: Contains an additional chlorine atom at the 7th position, which may alter its chemical and biological behavior.
Uniqueness: 4-Chloro-5-fluoroquinoline-8-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which contribute to its enhanced biological activity and chemical versatility. The combination of these substituents allows for specific interactions with biological targets and provides a scaffold for further functionalization .
Propriétés
Numéro CAS |
1803610-54-9 |
|---|---|
Formule moléculaire |
C10H5ClFNO2 |
Poids moléculaire |
225.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



